
tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate, also known as TFB-TBOA, is a potent inhibitor of glutamate transporters. It has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
Tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate inhibits the activity of glutamate transporters by binding to their substrate-binding site. This leads to the accumulation of glutamate in the synaptic cleft, which can activate NMDA receptors and lead to neurotoxicity. tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate has been shown to be a non-competitive inhibitor of glutamate transporters, which means that it can bind to the transporter even in the presence of its substrate.
Biochemical and Physiological Effects:
tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate has been shown to increase the concentration of glutamate in the synaptic cleft, which can lead to the activation of NMDA receptors and subsequent neurotoxicity. This can result in neuronal damage and cell death. tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate has also been shown to have anti-epileptic effects, which may be due to its ability to inhibit glutamate transporters.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate has several advantages for lab experiments. It is a potent inhibitor of glutamate transporters, which makes it a valuable tool for studying the role of glutamate transporters in various neurological disorders. However, tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate has several limitations. It can lead to neurotoxicity and neuronal damage, which can make it difficult to use in certain experiments. Additionally, tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate can be difficult to synthesize, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for the study of tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate. One area of research is the development of more potent and selective inhibitors of glutamate transporters. This could lead to the development of more effective treatments for neurological disorders. Another area of research is the study of the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. This could lead to a better understanding of the underlying mechanisms of these disorders and the development of more effective treatments. Additionally, the development of new synthesis methods for tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate could increase its availability for research purposes.
Méthodes De Synthèse
Tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate can be synthesized through a multistep process involving the reaction of several chemical reagents. The synthesis method involves the use of tert-butyl carbamate, 3-fluorobenzylamine, and cyclohexylisocyanate. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product.
Applications De Recherche Scientifique
Tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate has been extensively studied for its potential use in treating various neurological disorders. It has been found to be a potent inhibitor of glutamate transporters, which play a crucial role in the regulation of neurotransmission. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, and their dysfunction has been associated with various neurological disorders. tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate has been shown to increase the concentration of glutamate in the synaptic cleft, which can lead to the activation of NMDA receptors and subsequent neurotoxicity.
Propriétés
IUPAC Name |
tert-butyl N-[4-[(3-fluorophenyl)methylamino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)21-16-9-7-15(8-10-16)20-12-13-5-4-6-14(19)11-13/h4-6,11,15-16,20H,7-10,12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXXRKVKEPGMAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B3017750.png)
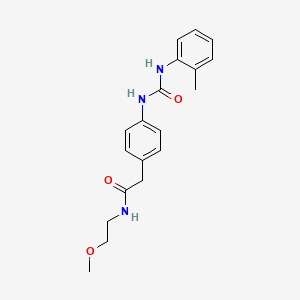
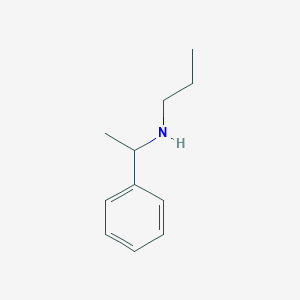
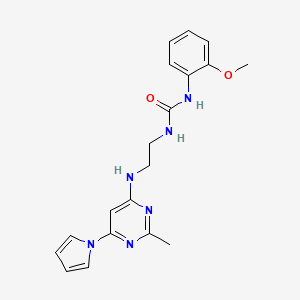
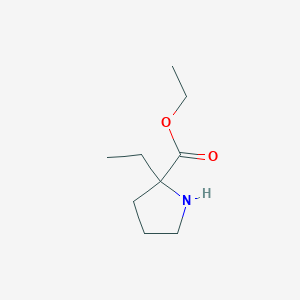
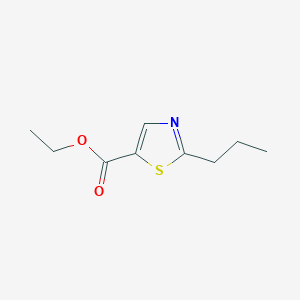
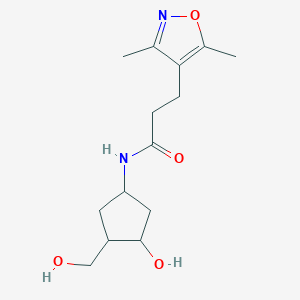
![6-[(4-chlorobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B3017763.png)
![5-nitro-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B3017765.png)
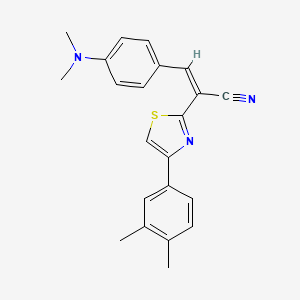
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3017768.png)
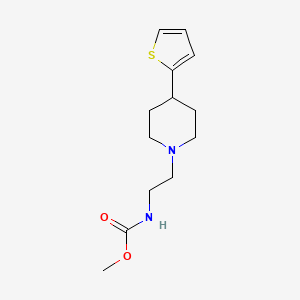
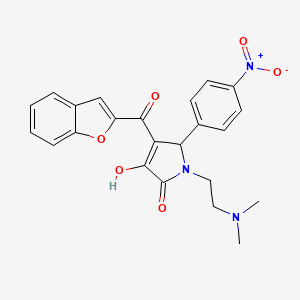
![N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B3017772.png)